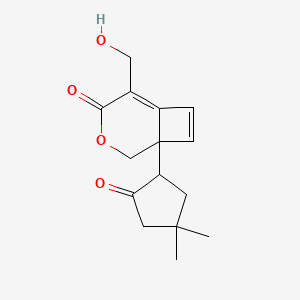
Fomannosin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fomannosin is a natural product found in Heterobasidion annosum with data available.
Aplicaciones Científicas De Investigación
Introduction to Fomannosin
This compound is a complex organic compound, specifically a sesquiterpene, derived from the pathogenic fungus Fomes annosus. This compound exhibits a unique methylenecyclobutene structure and has garnered attention due to its biological activities and potential applications in various fields, including pharmaceuticals, agriculture, and organic synthesis.
Pharmaceutical Applications
This compound has been studied for its potential therapeutic effects, particularly in the context of its antifungal properties. Research indicates that it may inhibit the growth of certain fungi, which could be beneficial in treating fungal infections.
- Antifungal Activity : Studies have shown that this compound exhibits inhibitory effects against various fungal pathogens, making it a candidate for developing antifungal medications. For instance, its efficacy against Candida species has been documented, suggesting potential use in treating candidiasis.
Agricultural Applications
Given its antifungal properties, this compound can be explored as a natural pesticide or fungicide. This application is particularly relevant in sustainable agriculture practices where chemical fungicides are being replaced by natural alternatives.
- Biocontrol Agent : this compound's ability to inhibit fungal growth can be harnessed to protect crops from fungal diseases, thereby reducing reliance on synthetic fungicides.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis due to its unique structural features. It can be utilized in the synthesis of more complex molecules and as a building block in the development of new materials.
- Synthetic Pathways : Various synthetic approaches have been developed for this compound, including the Diels-Alder reaction and ring-closing metathesis techniques. These methods highlight its versatility as a precursor in organic chemistry.
Research and Development
Ongoing research continues to explore the full range of applications for this compound. Its unique structure not only makes it a subject of synthetic interest but also provides avenues for investigating new biological activities.
- Case Studies :
- A study published in the Journal of the American Chemical Society detailed the total synthesis of racemic this compound using biosynthetic pathways and highlighted its potential applications in medicinal chemistry .
- Another investigation focused on the synthesis challenges associated with this compound and its derivatives, emphasizing the compound's significance in organic synthesis .
Comparative Analysis of Synthesis Methods
| Synthesis Method | Description | Advantages | Limitations |
|---|---|---|---|
| Diels-Alder Reaction | Utilizes cyclobutenecarboxylates with dienes to form tricyclic structures | High stereoselectivity | Requires specific reactants |
| Ring-Closing Metathesis | Employs metathesis to form cyclopentane structures | Efficient formation of complex rings | Sensitive to reaction conditions |
| Biosynthetic Pathways | Mimics natural biosynthetic routes for synthesis | Potentially more environmentally friendly | May yield lower quantities |
Propiedades
Número CAS |
18885-59-1 |
|---|---|
Fórmula molecular |
C15H18O4 |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
1-(4,4-dimethyl-2-oxocyclopentyl)-5-(hydroxymethyl)-3-oxabicyclo[4.2.0]octa-5,7-dien-4-one |
InChI |
InChI=1S/C15H18O4/c1-14(2)5-11(12(17)6-14)15-4-3-10(15)9(7-16)13(18)19-8-15/h3-4,11,16H,5-8H2,1-2H3 |
Clave InChI |
CKOLHOCKIPCVQL-UHFFFAOYSA-N |
SMILES |
CC1(CC(C(=O)C1)C23COC(=O)C(=C2C=C3)CO)C |
SMILES canónico |
CC1(CC(C(=O)C1)C23COC(=O)C(=C2C=C3)CO)C |
Sinónimos |
fomannosin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















